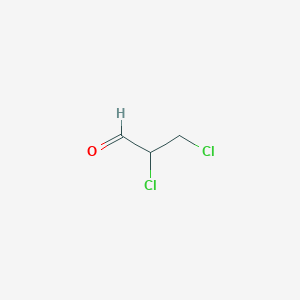

2,3-Dichloropropanal

Beschreibung

Contextualization within Halogenated Aldehyde Chemistry

Halogenated aldehydes are aldehydes that contain one or more halogen atoms. The halogenation of aldehydes and ketones typically occurs at the α-carbon (the carbon atom adjacent to the carbonyl group) and can be catalyzed by either acids or bases. libretexts.orgpressbooks.publibretexts.org

In acid-catalyzed halogenation, the reaction proceeds through the formation of an enol intermediate. libretexts.orgntu.edu.sg The carbonyl oxygen is first protonated by the acid, which is followed by the removal of an α-hydrogen to create the enol. libretexts.org This enol then acts as a nucleophile and attacks the electrophilic halogen. libretexts.orgntu.edu.sg A key feature of acid-catalyzed halogenation is that it typically results in the substitution of only one α-hydrogen. pressbooks.pubntu.edu.sg The introduction of a halogen atom withdraws electron density, making the carbonyl oxygen less basic and thus less likely to be protonated for further reaction. pressbooks.pub

Base-promoted halogenation, on the other hand, involves the formation of an enolate ion. jove.com The base abstracts an α-hydrogen, and the resulting enolate reacts with the halogen. jove.com Unlike the acid-catalyzed process, if there are multiple α-hydrogens, the reaction tends to proceed until all of them are replaced by halogen atoms. jove.com This is because the electron-withdrawing effect of the introduced halogen increases the acidity of the remaining α-hydrogens, making them more susceptible to abstraction by the base. pressbooks.pubjove.com

2,3-Dichloropropanal is a dichlorinated aldehyde, possessing chlorine atoms at both the α and β positions. Its chemistry is influenced by the presence of these two electron-withdrawing chlorine atoms, which affect the reactivity of the aldehyde functional group and the adjacent carbon atoms.

Significance in Organic Synthesis and Environmental Pathways Research

The significance of this compound in organic synthesis and environmental research is noteworthy. Halogenated carbonyl compounds, including α-halo aldehydes, are valuable intermediates in various synthetic transformations. libretexts.org For instance, α-halo ketones can undergo nucleophilic substitution reactions, where the halogen atom is displaced by a nucleophile. libretexts.org They can also be used to prepare α,β-unsaturated carbonyl compounds through elimination reactions. libretexts.org

From an environmental perspective, this compound is relevant as it can be formed from the metabolism of certain chlorinated hydrocarbons. For example, it is a rearrangement product of the epoxide formed from 1,3-dichloropropene (B49464), a soil fumigant. nih.gov This metabolic pathway can lead to the formation of 2-chloroacrolein (B1216256), a mutagenic compound, through the elimination of hydrogen chloride from this compound. nih.gov The study of such pathways is crucial for understanding the environmental fate and toxicological profiles of chlorinated pollutants.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄Cl₂O echemi.comnist.govnih.govchemspider.com |

| Molecular Weight | 126.97 g/mol nist.govnih.gov |

| Density | 1.426 g/cm³ at 0 °C echemi.com |

| Boiling Point | 48 °C at 14 Torr echemi.com |

| Flash Point | 54.7 °C echemi.com |

| Vapor Pressure | 3.26 mmHg at 25 °C echemi.com |

| Refractive Index | 1.4762 (estimate) echemi.com |

| CAS Number | 10140-89-3 nist.govnih.govchemspider.com |

Table 2: Spectroscopic Data of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| InChI | InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2 nist.govnih.gov |

| InChIKey | IZRKUJREXIKAQM-UHFFFAOYSA-N nist.govnih.gov |

| Canonical SMILES | C(C(C=O)Cl)Cl nih.gov |

| Monoisotopic Mass | 125.9639201 Da nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(5)2-6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRKUJREXIKAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906137 | |

| Record name | 2,3-Dichloropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10140-89-3 | |

| Record name | 2,3-Dichloropropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10140-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPROPIONALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX2J64S05F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Mechanistic Elucidation of 2,3 Dichloropropanal Formation

Formation via Oxidative Transformations of Halogenated Precursors

Derived from 1,2,3-Trichloropropane (B165214) Oxidation (e.g., Cytochrome P450-mediated)

The formation of 2,3-dichloropropanal is a significant metabolic consequence of 1,2,3-trichloropropane (TCP) exposure in biological systems. The primary enzymatic pathway responsible for this transformation involves the cytochrome P450 (CYP450) mixed-function oxidase system, predominantly located in the liver microsomes. The P450 monooxygenase-mediated conversion of TCP leads to the formation of both this compound and 1,3-dichloroacetone (B141476).

In vitro studies utilizing rat and human hepatic microsomes have demonstrated that this bioactivation of TCP is dependent on the presence of NADPH. nih.gov The initial metabolites, this compound and 1,3-dichloroacetone, can be subsequently reduced by enzymes such as alcohol dehydrogenase to form their corresponding alcohol derivatives, 2,3-dichloropropanol and 1,3-dichloro-2-propanol (B29581). nih.govnih.gov The unstable nature of this compound is also noted, as it can non-enzymatically decompose to form 2-chloroacrolein (B1216256). nih.gov

The critical role of the cytochrome P450 system in this oxidative pathway has been substantiated through induction and inhibition studies. Pre-treatment with known CYP450 inducers, such as phenobarbital (B1680315) and dexamethasone, resulted in significant increases in the rate of metabolite production. nih.gov Conversely, the application of CYP450 inhibitors leads to a marked decrease in the formation of these metabolites. nih.gov

Table 1: Effect of Cytochrome P450 Modulators on 1,2,3-Trichloropropane (TCP) Metabolism

| Modulator | Type | Effect on Metabolite Formation | Reference |

| Phenobarbital | Inducer | 24-fold increase in 1,3-dichloroacetone production | nih.gov |

| Dexamethasone | Inducer | 2.5-fold increase in 1,3-dichloroacetone production | nih.gov |

| β-Naphthoflavone | Inducer | 50% inhibition in 1,3-dichloroacetone formation | nih.gov |

| SKF 525-A | Inhibitor | 85% inhibition of 1,3-dichloroacetone formation | nih.gov |

| 1-Aminobenzotriazol | Inhibitor | 70% inhibition of 1,3-dichloroacetone formation | nih.gov |

Intermediacy in 1,3-Dichloropropene (B49464) Epoxide Rearrangements

This compound serves as a transient intermediate in the metabolic activation of 1,3-dichloropropene. The metabolic process is initiated by the oxidation of 1,3-dichloropropene to its corresponding epoxide. This epoxide is highly unstable and undergoes a rapid internal rearrangement to yield this compound. nih.gov This reactive aldehyde subsequently and spontaneously eliminates a molecule of hydrogen chloride (HCl) to form the highly reactive and mutagenic compound, 2-chloroacrolein. nih.gov The formation of this compound is, therefore, a crucial step linking the parent compound, 1,3-dichloropropene, to the ultimate genotoxic agent, 2-chloroacrolein. nih.gov

Oxidation of Dichloropropanols (e.g., 2,3-Dichloro-1-propanol (B139626) by Alcohol Dehydrogenases)

The enzymatic oxidation of 2,3-dichloro-1-propanol presents another pathway for the formation of this compound. In certain microorganisms, such as Pseudomonas putida, a dehalogenase/dehydrogenase enzyme, denoted as DppA, catalyzes the oxidation of 2,3-dichloro-1-propanol. This reaction converts the primary alcohol group into an aldehyde, resulting in the formation of 2,3-dichloro-1-propanal. This aldehyde is an intermediate in a two-step oxidation process that ultimately yields 2-chloroacrolein with the release of a chloride ion.

Abiotic Formation Pathways

Gas-Phase Photocatalytic Oxidation of Dichlorobutenes

The abiotic formation of chlorinated aldehydes can occur through photocatalytic oxidation processes in the atmosphere. Studies on the gas-phase photocatalysis of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene over titanium dioxide (TiO2)-based catalysts have shown the efficient oxidation of these precursors. nih.gov The predominant intermediate observed in these reactions is chloroacetaldehyde (B151913). nih.govstrath.ac.uk The initial step in this process is proposed to be the addition of a hydroxyl radical to the carbon-carbon double bond of the dichlorobutene (B78561) molecule. nih.gov While this pathway demonstrates the formation of chlorinated aldehydes from chlorinated butenes, the primary product identified is chloroacetaldehyde rather than this compound. nih.govstrath.ac.uk

Targeted Synthetic Methodologies for this compound

A targeted laboratory synthesis of this compound can be achieved through the direct chlorination of acrolein. The process involves bubbling an equimolar amount of dry chlorine gas into neat acrolein at a controlled temperature. The reaction is initiated at approximately 5°C, and the temperature is then maintained at 40°C until the reaction is complete. The crude product can be purified by spinning band distillation under reduced pressure (12 mmHg) to afford pure this compound in yields of around 65%. Due to its propensity to polymerize, it is recommended that the synthesized this compound be used promptly after preparation. For short-term storage, it should be kept under a nitrogen atmosphere at 5°C in a tightly sealed container.

Chlorination of Acrolein as a Synthetic Intermediate

The addition of chlorine to acrolein presents a direct method for the formation of this compound. Research has shown that chlorine can add across the carbon-carbon double bond of acrolein in a dilute aqueous solution. chemcess.com This reaction proceeds to yield 2,3-dihalopropionaldehydes, with reported yields in the range of approximately 85%. chemcess.com

The reaction involves the electrophilic addition of chlorine to the alkene functionality within the acrolein molecule. The general mechanism for the halogenation of an alkene proceeds through the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. In the case of acrolein, the presence of the electron-withdrawing aldehyde group influences the reactivity of the double bond.

Interactive Data Table: Synthesis of this compound via Acrolein Chlorination

| Reactant | Reagent | Solvent | Product | Reported Yield |

| Acrolein | Chlorine (Cl₂) | Dilute Aqueous Solution | This compound | ~85% chemcess.com |

Further investigation into the reaction of atomic chlorine with acrolein has been conducted, primarily in the context of atmospheric chemistry. rsc.orgresearchgate.net These studies, while not focused on preparative synthesis, provide insights into the fundamental reactivity of acrolein with chlorine. The reaction of chlorine atoms with acrolein can proceed via two main pathways: abstraction of a hydrogen atom or addition to the carbon-carbon double bond. rsc.org The addition pathway is the one that leads to chlorinated organic species. rsc.org It has been observed that the reaction between chlorine atoms and acrolein yields mainly chlorinated organic products, with the addition to the double bond being the major pathway compared to hydrogen abstraction. rsc.org

Chemical Reactivity and Transformation Pathways of 2,3 Dichloropropanal

Intramolecular Rearrangements and Elimination Reactions

2,3-Dichloropropanal possesses a molecular structure conducive to elimination reactions, specifically dehydrochlorination. As a vicinal dihalide, with chlorine atoms on adjacent carbon atoms (C-2 and C-3), it can undergo the elimination of a molecule of hydrogen chloride (HCl) to yield a more unsaturated product. This transformation results in the formation of chloroacrolein isomers.

The underlying process for this reaction is typically an E2 (bimolecular elimination) mechanism, particularly in the presence of a base. libretexts.org In this concerted step, a base abstracts a proton from the carbon adjacent to the one bearing a leaving group (a chloride ion), while the C-Cl bond simultaneously breaks, forming a double bond. libretexts.orgfiveable.me Given the structure of this compound, two primary products can arise from a single elimination event:

2-Chloroacrolein (B1216256): Formed if the proton is removed from the C-1 (aldehyde) carbon and the chloride is eliminated from C-2.

3-Chloroacrolein: Formed if the proton is removed from C-3 and the chloride is eliminated from C-2.

While this reaction is often promoted by a base, the inherent strain and electronic effects of the two chlorine atoms can facilitate the elimination under certain conditions, such as elevated temperatures. The process is a common pathway for the degradation of vicinal dihaloalkanes. libretexts.org

Table 1: Potential Products of HCl Elimination from this compound

| Reactant | Product | IUPAC Name | Molecular Formula |

| This compound | Isomer A | 2-chloroprop-2-enal | C₃H₃ClO |

| This compound | Isomer B | (E)-3-chloroprop-2-enal | C₃H₃ClO |

Oxidative Transformations

The aldehyde functional group in this compound is susceptible to oxidation, a common reaction pathway for aldehydes. This transformation converts the propanal into its corresponding carboxylic acid, 2,3-Dichloropropanoic acid . This oxidation involves the conversion of the C-H bond of the aldehyde group into a C-OH bond, resulting in the formation of a carboxyl group (-COOH).

This reaction can be achieved using various standard oxidizing agents. The product, 2,3-Dichloropropanoic acid, is a stable halogenated carboxylic acid. nist.govnih.gov Its formation represents a key oxidative fate for this compound.

Table 2: Product of this compound Oxidation

| Reactant | Product | Molecular Formula (Product) | Molar Mass (Product) |

| This compound | 2,3-Dichloropropanoic acid | C₃H₄Cl₂O₂ | 142.97 g/mol |

Further degradation of the saturated alkyl chain of this compound or its oxidation product, 2,3-Dichloropropanoic acid, can occur through oxidative cleavage via free-radical mechanisms. One such pathway is autoxidation, a process involving the reaction of organic compounds with atmospheric oxygen. youtube.com

The Russell mechanism is a specific pathway that describes the termination step in autoxidation, involving the self-reaction of two peroxyl radicals (ROO•). researchgate.netacs.org The general autoxidation process proceeds as follows:

Initiation: A hydrogen atom is abstracted from the carbon backbone, forming a carbon-centered radical (R•). This can be initiated by heat, light, or other radical species.

Propagation: The carbon radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen from another substrate molecule (R-H) to form a hydroperoxide (ROOH) and a new carbon radical (R•), thus continuing the chain reaction.

Termination: The chain reaction is terminated when radicals combine. The Russell mechanism describes the combination of two peroxyl radicals, which proceeds through a transient tetroxide intermediate (ROOOOR) and can yield non-radical products like an alcohol and a carbonyl compound, along with molecular oxygen. researchgate.net

For a molecule like 2,3-Dichloropropanoic acid, the C-H bonds on the chlorinated carbons are potential sites for initial hydrogen abstraction, which would trigger the radical chain oxidation, potentially leading to cleavage of the carbon-carbon bonds and the formation of smaller, more highly oxidized molecules.

Nucleophilic Addition and Conjugation Reactions

The electrophilic nature of this compound makes it a target for biological nucleophiles. The carbon atoms bonded to the electronegative chlorine and oxygen atoms carry partial positive charges, making them susceptible to nucleophilic attack.

A key biological nucleophile is the tripeptide Glutathione (B108866) (GSH) . nih.gov Within cells, GSH plays a critical role in detoxifying electrophilic compounds. wikipedia.org This process is often catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs) . nih.govnih.gov The reaction mechanism involves the nucleophilic attack of the thiol group (-SH) of the cysteine residue in glutathione on an electrophilic center in the substrate. wikipedia.org

In the case of this compound, two main reactions with glutathione are possible:

Nucleophilic Substitution: The thiolate anion (GS⁻) of glutathione can attack one of the carbon atoms bearing a chlorine atom (C-2 or C-3), displacing the chloride ion and forming a stable glutathione conjugate.

Nucleophilic Addition: The thiolate can add to the electrophilic carbonyl carbon of the aldehyde group.

These conjugation reactions render the original molecule more water-soluble, facilitating its subsequent metabolism and excretion. The formation of GSH conjugates is a well-established pathway for the biotransformation of xenobiotics containing electrophilic sites. nih.gov

Derivatization Reactions for Characterization (e.g., Dinitrophenylhydrazine Adduct Formation)

The characterization of aldehydes often involves derivatization, a process where the analyte is reacted with a reagent to form a new compound, or derivative, with properties that are more suitable for analysis. researchgate.netlibretexts.org This technique is particularly useful in chromatography, as it can increase the volatility and thermal stability of a compound, making it easier to analyze. youtube.com For aldehydes like this compound, derivatization is a key method for confirmation and identification.

A classic and highly effective method for identifying aldehydes and ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), commonly known as Brady's reagent. byjus.comwikipedia.org This reagent is specific for carbonyl groups and does not react with other functional groups like carboxylic acids, esters, or amides. wikipedia.org The reaction between this compound and DNPH is a condensation or addition-elimination reaction. byjus.comwikipedia.org The nucleophilic -NH2 group of the DNPH molecule attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable product called a 2,4-dinitrophenylhydrazone. wikipedia.org

The resulting derivative, this compound 2,4-dinitrophenylhydrazone, is a solid substance with a characteristic yellow-to-orange color, and its formation signals a positive test for the carbonyl group. byjus.comwikipedia.orgchegg.com A key feature of these hydrazone derivatives is that they have sharp, distinct melting points, which can be measured and compared to known values to confirm the identity of the original aldehyde. byjus.comsmolecule.com

Table 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

| Reactant | Reagent | Reaction Type | Product | Observation for Identification |

|---|

Ene Reactions in Stereoselective Synthesis

The Ene reaction, also known as the Alder-Ene reaction, is a pericyclic reaction involving an alkene that has an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the "enophile". wikipedia.orgorganic-chemistry.org In a carbonyl-Ene reaction, an aldehyde or ketone acts as the enophile. organic-chemistry.orgresearchgate.net The reaction proceeds to form a new carbon-carbon bond, resulting in a homoallylic alcohol, with a concurrent shift of the double bond and a 1,5-hydrogen transfer. wikipedia.org

Due to the electron-withdrawing effects of the two chlorine atoms, the carbonyl carbon of this compound is highly electrophilic, making it a potentially suitable enophile for Ene reactions. While these reactions can occur under high-temperature conditions, they are often facilitated by the use of Lewis acid catalysts. wikipedia.orgorganic-chemistry.org Lewis acids, such as alkylaluminum halides (e.g., Me₂AlCl), can activate the aldehyde by coordinating to the carbonyl oxygen, thereby lowering the activation energy of the reaction and allowing it to proceed under much milder conditions. wikipedia.org

A significant advancement in this area is the development of asymmetric Ene reactions for stereoselective synthesis. By employing chiral Lewis acid catalysts, chemists can control the spatial arrangement of the atoms in the product, selectively forming one enantiomer over the other. wikipedia.org For instance, chiral complexes of metals like titanium and copper have been successfully used to catalyze asymmetric carbonyl-Ene reactions with high enantioselectivity. wikipedia.orgorganic-chemistry.org Although specific documented examples of this compound in stereoselective Ene reactions are not prevalent, its chemical structure suggests it could serve as an enophile in such transformations to create complex, chiral molecules.

Table 2: Hypothetical Stereoselective Carbonyl-Ene Reaction

| Component | Example | Role |

|---|---|---|

| Ene | Propene | Alkene with an allylic hydrogen. |

| Enophile | This compound | Activated carbonyl compound. |

| Catalyst | Chiral Lewis Acid (e.g., Chiral Ti or Cu complex) | Activates the enophile and controls stereochemistry. wikipedia.org |

| Product | Chiral homoallylic alcohol | A new stereocenter is formed with high enantioselectivity. |

Advanced Analytical Methodologies for 2,3 Dichloropropanal Research

Challenges in Direct Detection and Quantification in Complex Matrices

Directly measuring 2,3-dichloropropanal, particularly at low concentrations within complex environmental or biological samples, is fraught with difficulty. The primary challenges stem from the compound's chemical nature and its interaction with the sample matrix.

Reactive aldehydes are notoriously difficult to analyze directly. nih.gov Their high reactivity means they can easily bind to matrix components or decompose during sample preparation and analysis. nih.gov Furthermore, their volatility can lead to sample loss. nih.gov For direct analysis using techniques like liquid chromatography (LC), aldehydes often exhibit poor ionization efficiency in mass spectrometry (MS) and lack strong chromophores for UV detection, resulting in compromised sensitivity. nih.govmdpi.com

In complex matrices such as industrial effluents, soil extracts, or biological fluids, matrix effects can severely interfere with quantification. Co-eluting substances can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate results. The successful analysis of other reactive halogenated compounds, such as dichloropropene isomers, often requires extensive sample cleanup procedures like purge-and-trap or solid-phase extraction to isolate the analyte from interfering matrix components. cdc.gov The absence of readily available analytical methods for 2,3-dichloropropene in the literature further underscores the challenges in its detection. cdc.gov

| Challenge | Description | Primary Consequence |

|---|---|---|

| High Reactivity | The aldehyde functional group is susceptible to oxidation, polymerization, and nucleophilic attack, leading to degradation. nih.govpressbooks.pub | Analyte loss, underestimation of concentration. |

| Volatility | As a small molecule, this compound can be volatile, making it prone to losses during sample handling and preparation. nih.gov | Inaccurate and imprecise results. |

| Poor Detector Response | Lacks strong chromophores for UV detection and exhibits poor ionization efficiency for mass spectrometry. nih.govmdpi.com | Low sensitivity, high limits of detection (LOD). |

| Matrix Interference | Complex sample components can co-elute and cause ion suppression or enhancement in MS analysis. mdpi.com | Inaccurate quantification. |

Indirect Detection Strategies via Derivatization and Spectroscopic Techniques

To circumvent the challenges of direct detection, indirect strategies are predominantly employed. The cornerstone of this approach is chemical derivatization, a process that converts the target analyte into a more stable and easily detectable product. nih.gov Derivatization reactions for aldehydes typically target the carbonyl group, transforming it into a less reactive and more readily analyzable moiety. nih.govleah4sci.com This process is essential for improving the stability, chromatographic behavior, and detector response of reactive aldehydes, enabling sensitive and reliable quantification via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC). nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) of Derivatized Products

LC-MS is a powerful tool for the analysis of derivatized aldehydes. The primary goal of derivatization for LC-MS is to enhance the analyte's ionization efficiency and improve its retention and separation on the chromatographic column. nih.govnih.gov

A variety of reagents can be used for this purpose. For instance, reagents containing primary amine groups can react with the aldehyde to form a stable imine. Often, these derivatizing agents are "tags" that contain a permanently charged group or a readily ionizable functional group, which significantly boosts the signal in the mass spectrometer, particularly when using electrospray ionization (ESI). mdpi.com An innovative approach in "aldehydomics" involves using a brominated reagent to selectively label aldehydes. This introduces a characteristic 79Br/81Br isotopic pattern, allowing for selective detection of derivatized compounds using high-resolution mass spectrometry (HRMS). nih.gov

The choice of derivatization reagent and LC column is critical. A comprehensive assessment of different reagents and column types (e.g., C18, HILIC) is often necessary to find the optimal combination for separating the derivatized product from by-products and matrix components, thereby ensuring maximum sensitivity and selectivity. nih.govnih.gov

| Derivatization Strategy | Principle | Advantage for LC-MS | Reference Example |

|---|---|---|---|

| Charge-Tagging | Introduces a permanently charged or easily ionizable group onto the aldehyde. | Greatly enhances ESI-MS ionization efficiency and sensitivity. mdpi.com | Girard's reagent T for short-chain fatty acids. mdpi.com |

| Isotopic Labeling | Uses a reagent with a distinct isotopic signature (e.g., containing bromine). | Allows for selective and untargeted screening of derivatized aldehydes in complex mixtures via HRMS. nih.gov | Brominated hydrazine (B178648) reagent for general "aldehydomics". nih.gov |

| Fluorescent Tagging | Attaches a fluorescent moiety to the aldehyde. | Enables highly sensitive detection using fluorescence detectors in addition to MS. nih.gov | (S)-(+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole for chiral pesticides. nih.gov |

Gas Chromatography (GC) Considerations for Reactive Aldehydes

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a standard technique for the analysis of volatile and semi-volatile organic compounds. However, the direct GC analysis of reactive aldehydes like this compound is problematic due to their polarity and thermal instability, which can lead to poor peak shape and degradation in the hot injector and column. nih.gov

Therefore, derivatization is a mandatory step. nih.gov The goal is to convert the polar aldehyde group into a more volatile and thermally stable functional group. Common derivatization methods for related chloropropanols, which share structural similarities, include silylation and acylation. researchgate.netnih.gov For example, silylating agents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) react with hydroxyl groups (and can react with enol forms of aldehydes) to form stable trimethylsilyl (B98337) ethers. nih.gov Acylating agents, such as heptafluorobutyric acid anhydride (B1165640) (HFBA), create stable ester derivatives that are highly volatile and possess excellent chromatographic properties. capes.gov.brnih.gov These fluorinated derivatives also provide very high sensitivity when using an electron capture detector (ECD) or mass spectrometry.

The selection of the derivatization reagent is crucial for successful GC-MS analysis, and methods developed for similar compounds like 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 3-chloro-1,2-propanediol (B139630) (3-MCPD) serve as a valuable template for developing protocols for this compound. nih.govagriculturejournals.cz

Future Directions in Analytical Chemistry for Reactive Halogenated Aldehydes

The field of analytical chemistry is continuously evolving, with a drive towards greater sensitivity, specificity, and comprehensive sample characterization. For reactive halogenated aldehydes like this compound, future research is likely to focus on several key areas.

One major direction is the development of novel derivatization reagents that offer higher reaction efficiency, greater selectivity for the aldehyde group over other functional groups, and improved ionization characteristics for mass spectrometry. The "aldehydomics" approach, which uses isotopic labeling for untargeted screening, represents a significant step forward, allowing for the discovery of previously unknown aldehydes in complex systems. nih.gov

Advances in high-resolution mass spectrometry (HRMS) will continue to play a pivotal role. HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their elemental composition. Coupling HRMS with advanced separation techniques, such as multidimensional chromatography, will enhance the ability to resolve isomeric compounds and detect trace-level analytes in highly complex matrices. mdpi.com

Furthermore, there is a growing interest in methods that can distinguish between and individually quantify closely related isomers, which often exhibit different toxicological profiles. mdpi.com This requires the development of highly selective chromatographic methods or ion mobility spectrometry in conjunction with MS. Finally, computational chemistry, such as Density Functional Theory (DFT), may be increasingly used to predict the properties and spectral characteristics of derivatized products, aiding in method development and compound identification. numberanalytics.com

Computational and Theoretical Investigations of 2,3 Dichloropropanal

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to characterize the electronic structure and reactivity of molecules. These calculations can provide valuable descriptors that help predict a molecule's behavior in various chemical environments.

Electronic Structure and Molecular Orbital Analysis (e.g., EHOMO, ELUMO, Band Gap)

The electronic structure of 2,3-dichloropropanal can be investigated using quantum chemical calculations to understand the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they are key indicators of a molecule's reactivity researchgate.netossila.comconicet.gov.ar. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the energy of the LUMO is related to the electron affinity and its ability to accept electrons ossila.comconicet.gov.ar. The energy difference between the HOMO and LUMO, known as the band gap or HOMO-LUMO gap, provides insight into the molecule's kinetic stability and electronic excitation properties ossila.comconicet.gov.ar. A larger band gap generally indicates higher stability and lower reactivity conicet.gov.ar.

Studies employing DFT calculations, such as those using the B3LYP functional with the 6-311+ G(d,p) basis set, have characterized the FMO energies of this compound. For instance, calculated values for the HOMO energy (E_HOMO) and LUMO energy (E_LUMO), along with the resulting HOMO-LUMO gap (E_gap), can be determined journalijar.com.

Molecular orbital analysis can also reveal the spatial distribution of these frontier orbitals. For this compound, the HOMO might be primarily localized over electronegative atoms like oxygen and chlorine, as well as certain carbon atoms, while the LUMO could be situated on different parts of the molecule, such as carbon atoms involved in double bonds or attached to electron-withdrawing groups journalijar.com. This localization provides clues about the potential sites for electrophilic and nucleophilic attack researchgate.netjournalijar.com.

An example of calculated electronic structure parameters for this compound is presented in the table below, based on a B3LYP/6-311+ G(d,p) computational method journalijar.com:

| Parameter | Value (eV) |

| E_HOMO | -7.254559 |

| E_LUMO | -2.270519 |

| E_gap (LUMO - HOMO) | 4.984040 |

These values suggest the molecule's propensity for charge transfer and provide a basis for understanding its interactions journalijar.com.

Reactivity Descriptors (e.g., Dipole Moment, Hardness, Electrophilicity, Nucleophilicity)

Beyond FMO energies, other reactivity descriptors derived from quantum chemical calculations offer further insights into the chemical behavior of this compound. These global and local descriptors help predict how the molecule will interact with other chemical species nih.govarxiv.org.

Global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω), provide a general understanding of a molecule's reactivity nih.govarxiv.orgresearchgate.net. Hardness and softness are related to the resistance to deformation of the electron cloud, with harder molecules being less reactive and softer molecules being more reactive nih.govarxiv.org. Chemical potential describes the tendency of electrons to escape from the molecule nih.gov. The electrophilicity index quantifies a molecule's propensity to accept electrons, making it a useful descriptor for predicting behavior in reactions with nucleophiles nih.govarxiv.org. Conversely, nucleophilicity describes a molecule's tendency to donate electrons nih.govarxiv.orgresearchgate.netniscpr.res.in.

Calculated global reactivity descriptors for this compound, based on DFT methods, are available journalijar.com:

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.49202 |

| Softness (S) | 0.20064 |

| Chemical Potential (µ) | -4.76253 |

| Electrophilicity (ω) | 4.55088 |

Molecular electrostatic potential (MEP) analysis is another computational technique that provides a visual representation of the electron density distribution and helps identify potential sites for electrophilic and nucleophilic attack journalijar.com. Regions of negative potential typically indicate areas where electrophiles are likely to attack, while regions of positive potential suggest sites for nucleophilic attack journalijar.com. For this compound, the oxygen atom of the carbonyl group is expected to have a significant negative potential, making it susceptible to electrophilic attack, while hydrogen atoms might exhibit positive potential, attracting nucleophiles journalijar.com.

Reaction Mechanism Simulations

Computational methods are invaluable for simulating and understanding the mechanisms of chemical reactions involving this compound, including its formation and transformation pathways.

Elucidation of Formation Pathways (e.g., rearrangement, oxidation)

Computational studies can help elucidate the complex reaction sequences that lead to the formation of this compound. For instance, this compound has been identified as a potential intermediate or product in the degradation or transformation of other chlorinated compounds, such as 1,3-dichloropropene (B49464) or 1,2,3-trichloropropane (B165214) ca.govepa.govucla.edunih.gov. Theoretical calculations can model the transition states and energy barriers involved in proposed formation mechanisms, such as oxidation reactions or rearrangement processes ca.govepa.govucla.edunih.govasm.orgacs.org.

One proposed formation pathway involves the rearrangement of epoxides, such as 1,3-dichloro-1,2-epoxypropane, which can rearrange to form this compound ca.govucla.edu. Computational modeling can investigate the energetics and feasibility of such rearrangement reactions. Additionally, this compound can be formed through oxidative processes, such as the oxidation of 2,3-dichloro-1-propanol (B139626) asm.org. Theoretical studies can simulate the steps involved in these oxidation reactions, potentially identifying intermediates and the roles of catalysts or enzymes if applicable asm.org.

Furthermore, this compound has been observed as a product of the gas-phase photocatalytic oxidation of dichlorobutenes, specifically 3,4-dichlorobut-1-ene acs.org. Computational studies can help in postulating and verifying reaction mechanisms under such conditions, including the formation of alkoxy radicals and their subsequent cleavage to yield products like this compound acs.org.

Modeling of Transformation Kinetics and Energetics

Computational chemistry allows for the modeling of the kinetics and energetics of reactions that this compound undergoes. This includes studying its potential degradation pathways and reactions with other molecules.

For example, this compound can undergo dehydrochlorination to form chloroacrolein ca.govepa.govucla.edu. Computational methods can calculate the activation energy barrier for this elimination reaction, providing insights into how readily this transformation might occur ca.govepa.govucla.edu. The stability of this compound under various conditions can be assessed by modeling potential decomposition or reaction pathways and determining their relative energy costs asm.org.

Modeling can also explore the reactions of this compound with nucleophiles or other reactive species, which is relevant given its electrophilic nature at the carbonyl carbon and potentially other sites identified by MEP analysis journalijar.comnih.gov. The kinetics of such reactions can be simulated to understand reaction rates and identify rate-determining steps.

While specific detailed kinetic and energetic modeling studies solely focused on the transformation of this compound are not extensively detailed in the provided search results, the general application of computational techniques for modeling reaction kinetics and energetics of similar chlorinated compounds and their transformation pathways is well-established cdc.govenviro.wikijayabaya.ac.id. These methods involve calculating potential energy surfaces, identifying transition states, and determining activation energies and reaction rates.

Advanced Computational Approaches

Advanced computational approaches are continuously being developed and applied to gain deeper insights into molecular properties and reactivity. For a molecule like this compound, these could include more sophisticated DFT functionals, post-Hartree-Fock methods, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Advanced DFT methods with larger basis sets can provide more accurate descriptions of the electronic structure and derived properties researchgate.netconicet.gov.arosti.gov. Molecular dynamics simulations could be used to study the conformational flexibility of this compound and its interactions with solvents or biological environments over time.

In the context of understanding the potential environmental fate or biological interactions of this compound, QSAR modeling could be employed. Although the provided results touch upon computational toxicology and QSAR in a general sense researchgate.net, specific QSAR models for this compound would involve correlating its calculated molecular descriptors with observed properties or activities.

Application of Quantum Computing in Chemical Systems

Quantum computing is emerging as a transformative paradigm for addressing complex problems in computational chemistry that are currently intractable for classical computers. acs.orgenergy.govarxiv.orgaps.orgnjit.edu The fundamental challenge in simulating molecular systems classically lies in the exponential growth of the many-electron Hilbert space with increasing system size, making exact solutions to the Schrödinger equation computationally prohibitive for all but the smallest molecules. aps.orgchembites.org Quantum computers, by leveraging quantum mechanical phenomena such as superposition and entanglement, offer the potential for significantly improved precision and efficiency in these calculations. energy.govchembites.orgyoutube.comarxiv.org

The application of quantum computing in chemistry primarily focuses on solving the electronic structure problem, which involves determining the ground and excited state energies and wavefunctions of a molecule. acs.orgalgorithmiq.fi Accurate electronic structure calculations are crucial for predicting a wide range of molecular properties, including geometries, reaction pathways, spectroscopic characteristics, and dipole moments. aps.orgchembites.orgaip.org For a molecule like this compound (C₃H₄Cl₂O), understanding its electronic structure is foundational to predicting its physical and chemical behavior.

Several quantum algorithms have been developed or adapted for chemical simulations. Two prominent examples are the Quantum Phase Estimation (QPE) algorithm and the Variational Quantum Eigensolver (VQE). aps.orgarxiv.orgpurdue.edu While QPE offers the potential for exponential speedup and high accuracy, it typically requires fault-tolerant quantum computers, which are not yet widely available. aps.org The VQE algorithm, a hybrid quantum-classical approach, is better suited for the noisy intermediate-scale quantum (NISQ) devices available today. aps.orgarxiv.orgpurdue.edu In VQE, a parameterized quantum circuit prepares a trial wavefunction, and a classical optimizer minimizes the energy expectation value measured on the quantum computer, iteratively improving the wavefunction. youtube.comarxiv.org Hybrid approaches, combining quantum calculations for the most computationally intensive parts (e.g., the active space of electrons involved in a reaction) with classical methods for the rest of the system, are also being explored to make simulations of larger molecules feasible on near-term hardware. energy.govchembites.orgnovonordiskfonden.dk

Quantum algorithms can also be applied to compute molecular properties beyond just the energy. Methods for calculating molecular forces and energy derivatives, essential for molecular dynamics simulations and geometry optimization, have been developed for quantum computers. aps.orgaip.orgresearch.google Computing these properties classically can be computationally expensive, and quantum algorithms aim to provide a speedup. aip.org

While the potential applications of quantum computing to chemical systems are significant, specific published research detailing the application of quantum algorithms or quantum simulations to this compound were not identified in the current literature search. However, the principles and algorithms being developed for quantum computational chemistry could, in principle, be applied to study this compound. This could involve:

Electronic Structure Calculations: Determining the ground state energy and potentially excited states of this compound using algorithms like VQE or QPE to gain insights into its stability and reactivity.

Molecular Property Prediction: Calculating properties such as dipole moment, polarizability, and vibrational frequencies, which are derived from the electronic structure.

Reaction Mechanism Studies: Investigating potential reaction pathways involving this compound by calculating the energy profiles of intermediates and transition states, although simulating entire reaction dynamics on quantum computers is still an area of active research. acs.org

Environmental and Biotransformation Pathways of 2,3 Dichloropropanal in Non Human Systems

Microbial Degradation and Metabolism

The breakdown of 2,3-Dichloropropanal in the environment is largely driven by microbial activity, where specific enzymes facilitate its conversion as part of broader metabolic pathways.

A key enzyme in the metabolism of chlorinated propanols is DppA, a quinohemoprotein alcohol dehydrogenase found in Pseudomonas putida strain MC4. asm.orgnih.gov This bacterium was isolated from contaminated soil and can utilize 2,3-dichloro-1-propanol (B139626) (DCP) as its sole source of carbon and energy. nih.gov The degradation process begins with the oxidation of DCP, a reaction catalyzed by the DppA enzyme. asm.org

A plausible mechanism for this conversion is the initial oxidation of 2,3-dichloro-1-propanol to form this compound. nih.gov This is followed by the simultaneous dehydrogenation and dehalogenation of the intermediate. nih.gov The DppA enzyme is a 72-kDa monomeric protein that demonstrates a broad substrate range, acting on various haloalcohols and non-halogenated alcohols. asm.orgnih.gov It is not enantioselective, meaning it can act on both (R) and (S) enantiomers of DCP. asm.org The process ultimately yields 2-chloroacrolein (B1216256), which is further oxidized to 2-chloroacrylic acid. asm.orgnih.gov

Table 1: Kinetic Parameters of DppA from Pseudomonas putida MC4

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|

| 2,3-Dichloro-1-propanol (DCP) | 17.8 | 7.6 | 2.3 |

| Propanol | 24.6 | 10 | 2.5 |

| Butanol | 20.2 | 1.5 | 13.2 |

| Pentanol | 25.3 | 3.3 | 7.6 |

| Hexanol | 23.9 | 4.4 | 5.5 |

| Heptanol | 16.1 | 1.5 | 10.5 |

| Octanol | 14.3 | 1.1 | 13.6 |

This table is based on data from reference nih.gov.

This compound serves as a critical metabolic intermediate in the breakdown of the persistent environmental pollutant 1,2,3-Trichloropropane (B165214) (TCP). nih.govresearchgate.net TCP is a recalcitrant xenobiotic compound, and its biodegradation is often limited by the slow initial enzymatic attack. researchgate.netnih.gov

In higher organisms, one of the major pathways for TCP metabolism begins with an oxidative transformation catalyzed by microsomal cytochrome P-450 monooxygenase. nih.gov This enzymatic action converts TCP into products including this compound and 1,3-dichloroacetone (B141476). nih.gov The resulting this compound can then be reduced to 2,3-dichloropropanol by dehydrogenase activity. nih.govresearchgate.net

In engineered bioremediation strategies, the degradation of TCP can be initiated by a haloalkane dehalogenase (such as DhaA) to hydrolytically convert TCP to 2,3-dichloro-1-propanol. nih.govnih.gov This product then enters the metabolic pathway described previously, where enzymes like the DppA dehydrogenase in Pseudomonas putida MC4 oxidize it, likely via the this compound intermediate, to continue the degradation cascade. nih.gov

Table 2: Microbial Degradation Pathway of 1,2,3-Trichloropropane (TCP)

| Parent Compound | Key Enzyme/Process | Intermediate Product(s) | Subsequent Product(s) |

|---|---|---|---|

| 1,2,3-Trichloropropane (TCP) | Cytochrome P-450 Monooxygenase | This compound , 1,3-Dichloroacetone | 2,3-Dichloropropanol |

| 1,2,3-Trichloropropane (TCP) | Haloalkane Dehalogenase (DhaA) | 2,3-Dichloro-1-propanol (DCP) | This compound (transient) |

| 2,3-Dichloro-1-propanol (DCP) | Dehydrogenase (DppA) | This compound (transient) | 2-Chloroacrolein |

This table is compiled from information in references nih.gov, nih.gov, and nih.gov.

Abiotic Environmental Transformations

In addition to microbial action, this compound can be transformed in the environment through non-biological chemical processes.

The atmospheric fate of chlorinated aldehydes is influenced by photo-oxidation. While specific studies on this compound are limited, the behavior of related chlorinated compounds provides insight. The atmospheric oxidation of chlorinated alkenes and alkanes is primarily controlled by their reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. researchgate.net For instance, the oxidation of 1,2,3-trichloropropane, the precursor to this compound, is initiated by Cl atoms and results in products like chloroacetone. researchgate.net

In the marine boundary layer and coastal areas, intensive photochemical processes involving high concentrations of OH and hydroperoxy (HO2) radicals drive atmospheric oxidation. copernicus.orgcopernicus.org Strong oxidizing agents, such as hydroxyl radicals generated photochemically, can transform persistent chlorinated compounds like TCP. nih.govresearchgate.net It is expected that this compound, as a product of TCP oxidation, would also be susceptible to these powerful atmospheric oxidants. The presence of a carbonyl group and chlorine atoms would likely make it reactive towards OH radicals, leading to its further degradation in the atmosphere.

This compound is known to be chemically unstable and can undergo non-enzymatic decomposition. nih.gov Research has shown that this compound decomposes abiotically to form 2-chloroacrolein through the elimination of hydrogen chloride (HCl). nih.govnih.gov This reaction represents a significant abiotic transformation pathway, running parallel to the enzymatic processes that produce the same compound. nih.gov The inherent instability of this compound suggests that this spontaneous decomposition can occur in various environmental matrices where the compound is present as an intermediate. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,3-Trichloropropane (TCP) |

| 1,3-Dichloroacetone |

| 1,3-Dichloropropene (B49464) |

| 2-Chloroacrolein |

| 2-Chloroacrylic acid |

| 2,3-dichloro-1-propanol (DCP) |

| This compound |

| Acetic acid |

| Acrolein |

| Allyl alcohol |

| Butanol |

| Carbon |

| Chloroacetone |

| Ethanol |

| Formic acid |

| Heptanol |

| Hexanol |

| Hydroxyl (OH) radicals |

| Nitrate (NO3) radicals |

| Nitric acid |

| Nitrous acid (HONO) |

| Octanol |

| Ozone |

| Pentanol |

| Propanol |

| Propene |

2,3 Dichloropropanal As a Synthetic Building Block in Organic Chemistry

Utility in the Synthesis of Halogenated Organic Compounds

The presence of two chlorine atoms and an aldehyde functional group allows 2,3-dichloropropanal to serve as a key starting material for other halogenated molecules. Through reactions such as dehydrochlorination and other transformations, it can be converted into valuable chlorinated intermediates.

Precursor to Chloroacrolein Derivatives

This compound is a direct precursor to 2-chloroacrolein (B1216256) through a dehydrochlorination reaction. This process involves the elimination of a molecule of hydrogen chloride (HCl) from the this compound structure. Research has shown that this transformation can be achieved by heating this compound with hot water. google.com The efficiency of this process can be improved by carrying out the dehydrochlorination in the presence of a primary or secondary monohydric alcohol, such as ethanol. google.com In this improved method, the this compound is introduced into a reflux column with the alcohol, leading to a more efficient production of 2-chloroacrolein. google.com This conversion is a critical step as chloroacrolein isomers are themselves useful building blocks in further chemical syntheses.

| Precursor | Reaction Type | Product | Key Conditions |

| This compound | Dehydrochlorination | 2-Chloroacrolein | Heating with water, optionally in the presence of an alcohol (e.g., ethanol). google.com |

Role in Epichlorohydrin (B41342) Synthesis Pathways

Epichlorohydrin is a significant industrial chemical, and its synthesis pathways often involve chlorinated three-carbon (C3) intermediates. The most prominent modern routes produce epichlorohydrin from glycerol (B35011), a co-product of biodiesel manufacturing. rsc.orgupm.edu.myrug.nl These pathways proceed via the hydrochlorination of glycerol to form a mixture of dichloropropanol (B8674427) isomers, primarily 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626). researchgate.netgoogle.com This mixture is then treated with a base in a dehydrochlorination step to yield epichlorohydrin. rsc.orgresearchgate.net

Application in Complex Molecular Architectures

Beyond its role in synthesizing other halogenated compounds, the reactivity of this compound allows for its incorporation into more complex molecules. Its aldehyde and chloro- functionalities can participate in reactions that build sophisticated organic scaffolds, sometimes with a high degree of stereochemical control.

Stereoselective Transformations (e.g., Asymmetric Ene Reactions)

The aldehyde group in this compound makes it a suitable candidate for carbonyl-ene reactions, a powerful carbon-carbon bond-forming transformation. wikipedia.org In an ene reaction, an alkene with an allylic hydrogen (the ene) reacts with an electrophilic multiple bond (the enophile), such as the carbonyl group of an aldehyde. wikipedia.org

For aldehydes like this compound, this reaction can be rendered asymmetric through the use of chiral Lewis acid catalysts. These catalysts coordinate to the carbonyl oxygen, activating the aldehyde towards attack by an olefin and controlling the facial selectivity of the approach. wikipedia.org Significant progress has been made in developing chiral catalysts for asymmetric carbonyl-ene reactions, including:

Chiral Titanium Complexes: In-situ prepared complexes of titanium, such as (i-PrO)₂TiX₂, with optically pure binaphthol (BINOL) can effectively catalyze the reaction between glyoxylate (B1226380) esters and olefins, suggesting applicability to other aldehydes. wikipedia.org

Chiral Copper(II) Complexes: C2-symmetric Cu(II) complexes, where a substrate can chelate through two carbonyl groups, have shown high levels of asymmetric induction in the ene reaction of ethyl glyoxylate with various olefins. wikipedia.org

These catalytic systems allow for the synthesis of specific enantiomers of α-hydroxy esters and related structures. wikipedia.org Although specific documented examples for this compound are not prevalent, the principles of asymmetric ene reactions are directly applicable to it as an enophile. The existence of a specific stereoisomer, (2S)-2,3-dichloropropanal, in chemical databases further underscores the relevance of stereochemistry for this compound. nih.gov

| Reaction Type | Enophile | Ene | Catalyst Type | Potential Product Feature |

| Asymmetric Carbonyl-Ene | Aldehyde (e.g., this compound) | Alkene with allylic H | Chiral Lewis Acid (e.g., Ti-BINOL, C2-Symmetric Cu(II)) wikipedia.org | Chiral alcohol |

Integration into Diverse Organic Scaffolds

The dual reactivity of this compound allows for its use in constructing diverse molecular frameworks, particularly heterocyclic compounds. The aldehyde functionality provides a handle for condensation and cyclization reactions, while the chlorine atoms can act as leaving groups in nucleophilic substitution reactions.

A relevant example is the synthesis of 1,2,3-triazoles from the related compound, dichloroacetaldehyde (B1201461). In this process, the dichloroacetaldehyde is first converted to its tosylhydrazone. clockss.org This intermediate then reacts with ammonia (B1221849) or its derivatives; the base abstracts a proton, leading to substitution and subsequent cyclization to form the 1,2,3-triazole ring. clockss.org This strategy highlights how a dichloro-aldehyde can serve as a linchpin for forming five-membered heterocyclic rings.

Given its structure, this compound could similarly be converted to a hydrazone and then cyclized with various nucleophiles to generate substituted heterocycles. The aldehyde can react with binucleophiles (compounds with two nucleophilic sites) to form rings, while the chlorine atoms provide sites for further functionalization or ring-forming reactions. This versatility makes it a potentially valuable building block for creating libraries of complex molecules for applications in medicinal chemistry and materials science. amazonaws.comekb.egpreprints.org

Future Research Trajectories and Methodological Innovations for 2,3 Dichloropropanal

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 2,3-Dichloropropanal is intrinsically challenging due to the high reactivity of the aldehyde group and the potential for side reactions. Current synthetic approaches often result in mixtures of products, necessitating complex purification steps. Future research is directed towards the development of highly selective catalysts and reaction conditions that can favor the formation of 2,3-DCP while minimizing byproducts.

One promising area is the selective oxidation of 2,3-dichloro-1-propanol (B139626). While the synthesis of dichloropropanols from glycerol (B35011) is well-established, the subsequent selective oxidation to the corresponding aldehyde is a significant hurdle. chemicalbook.com Research into novel catalytic systems, potentially employing transition metal complexes or enzymatic catalysts, could provide the desired selectivity.

Another avenue involves the direct chlorination of propanal or related unsaturated aldehydes. However, controlling the regioselectivity of the chlorination to yield the 2,3-dichloro isomer specifically is a major challenge. The development of templates or directing groups that can guide the chlorinating agent to the desired positions on the carbon chain is a key area for future exploration.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Route | Precursor(s) | Potential Advantages | Key Challenges |

|---|---|---|---|

| Oxidation of 2,3-dichloro-1-propanol | 2,3-dichloro-1-propanol | Readily available precursor from glycerol. chemicalbook.com | Over-oxidation to carboxylic acid; lack of selective catalysts. |

| Direct Chlorination | Propanal, Acrolein | Potentially more direct and atom-economical. | Poor regioselectivity leading to isomeric mixtures (e.g., 2,2- and 3,3-isomers). chemicalbook.comnih.gov |

The pursuit of these novel routes will likely involve a combination of catalyst design, reaction engineering, and a deeper mechanistic understanding to achieve high yields and selectivity, making this compound more accessible for further study and potential applications. nih.gov

Elucidation of Undetected or Highly Reactive Intermediates

The chemical behavior of this compound is dictated by its reactive functional groups, which can lead to the formation of transient and highly reactive intermediates in both biological and chemical systems. libretexts.org A significant portion of future research will focus on identifying and characterizing these elusive species to better understand the compound's reaction mechanisms, toxicity, and environmental degradation pathways.

In biological systems, this compound is known as a reactive metabolite of the environmental pollutant 1,2,3-trichloropropane (B165214) (TCP). nih.gov Its electrophilic nature suggests it can react with cellular nucleophiles like DNA and proteins. The formation of even more reactive species, such as episulfonium ions through glutathione (B108866) conjugation, has been proposed. nih.gov The direct detection of these intermediates is challenging due to their short lifetimes and low concentrations. nih.gov

Future research will likely employ advanced techniques to trap and identify these intermediates. This could involve using specific trapping agents that react with the intermediate to form a stable, detectable product. libretexts.org Computational chemistry will also play a crucial role in predicting the structures and stabilities of potential intermediates, guiding experimental efforts for their detection. nih.gov Understanding these intermediates is critical for a complete picture of the toxicology and metabolic fate of not only this compound but also its parent compounds like TCP.

Common Types of Reactive Intermediates in Organic Chemistry

Carbocations: Positively charged carbon ions that are often involved in rearrangement reactions. libretexts.org

Carbanions: Negatively charged carbon ions that are strong nucleophiles. libretexts.org

Free Radicals: Atoms or molecules with unpaired electrons, often involved in chain reactions. taylorandfrancis.com

Carbenes: Neutral molecules containing a carbon atom with two unshared valence electrons. libretexts.org

Advancements in In Situ Spectroscopic Characterization Techniques

To overcome the challenges of studying highly reactive compounds like this compound and its transient intermediates, advancements in in situ spectroscopic techniques are essential. These methods allow for the monitoring of reactions in real-time without the need to isolate unstable species.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for structural elucidation. nist.govunlp.edu.ar The development of specialized probes and flow-cell technologies will enable the application of these techniques to ongoing reactions involving this compound. For instance, monitoring the characteristic aldehyde proton signal in ¹H NMR or the carbonyl stretch in FTIR can provide kinetic and mechanistic data. chemicalbook.comchemicalbook.comdocbrown.inforesearchgate.net While spectra for related compounds like 2,3-dichloropropene and 1,3-dichloro-2-propanol (B29581) exist, dedicated studies on this compound under various conditions are needed. chemicalbook.comresearchgate.net

Table 2: Spectroscopic Techniques for Characterizing Chlorinated Aldehydes

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment of hydrogen atoms. docbrown.info | Identification of aldehyde proton, determination of isomeric purity. |

| ¹³C NMR | Carbon skeleton and functional groups. researchgate.net | Confirmation of the carbonyl carbon and the two chlorine-bearing carbons. |

| FTIR | Presence of functional groups (e.g., C=O, C-Cl). unlp.edu.arresearchgate.net | Monitoring the carbonyl stretch to follow reaction kinetics. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. nist.gov | Confirmation of molecular formula and identification of reaction products and intermediates. |

Future innovations may include coupling chromatographic separation with spectroscopic detection (e.g., LC-NMR, LC-MS) to analyze complex reaction mixtures in real-time. The use of matrix isolation techniques, where the compound is trapped in an inert gas matrix at very low temperatures, could also allow for the spectroscopic characterization of otherwise unstable conformers or intermediates. unlp.edu.ar

Predictive Modeling for Environmental Transformations and Fate

Predictive modeling is becoming an indispensable tool for assessing the environmental impact of chemicals, especially for compounds like this compound where extensive experimental data may be lacking. researchgate.netepa.gov Future research will focus on developing and refining computational models to predict its distribution, persistence, and transformation in various environmental compartments.

Models such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) can estimate the physicochemical properties and biological activities of this compound based on its molecular structure. serdp-estcp.mil These predictions are crucial inputs for larger-scale environmental fate models, like multimedia fugacity models, which simulate the partitioning of a chemical between air, water, soil, and biota. researchgate.netmdpi.com

Exploration of New Catalytic Applications in Organic Synthesis

While much of the focus on this compound has been related to its role as a metabolite, its bifunctional nature—possessing both a reactive aldehyde group and a dichlorinated alkyl chain—makes it a potentially valuable building block in organic synthesis. sigmaaldrich.com Future research is expected to explore its utility in constructing complex molecular architectures. whiterose.ac.ukresearchgate.net

The aldehyde group can participate in a wide range of transformations, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to build carbon-carbon and carbon-nitrogen bonds. The two chlorine atoms offer sites for nucleophilic substitution reactions, potentially allowing for the introduction of other functional groups or the formation of cyclic structures.

A particularly interesting avenue is the use of this compound in multicomponent reactions, where its distinct reactive sites could be exploited in a sequential or one-pot fashion to rapidly generate molecular complexity. Furthermore, its use as a precursor for novel heterocyclic compounds is a promising area of investigation. For example, condensation reactions with various dinucleophiles could lead to the synthesis of new classes of pyrazines, pyridines, or other ring systems of interest in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The development of specific catalysts that can selectively activate one part of the molecule over the other will be key to unlocking the synthetic potential of this versatile, yet under-explored, chemical.

Q & A

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) for volatile compound detection. Nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) resolves structural ambiguities. For trace analysis in biological samples, employ derivatization protocols to enhance sensitivity .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodology : Follow OSHA guidelines for chlorinated aldehydes: use fume hoods, wear nitrile gloves, and store in airtight containers. Monitor for decomposition products like 2-chloroacrolein, which is highly reactive and toxic .

Advanced Research Questions

Q. What metabolic pathways produce this compound, and how do interspecies differences impact toxicity studies?

- Methodology : In vitro assays using hepatic microsomes from rodents and humans can identify species-specific cytochrome P450 activity. Radiolabeled C-1,2,3-trichloropropane tracks metabolite formation, while glutathione depletion studies elucidate detoxification pathways .

Q. How do contradictory findings about this compound’s mutagenicity arise, and how can they be resolved?

- Methodology : Discrepancies stem from varying experimental models (e.g., bacterial vs. mammalian systems). Address this by conducting Ames tests with S9 liver fractions and parallel in vivo micronucleus assays. DNA adduct quantification via P-postlabeling validates mutagenic potential .

Q. What experimental designs optimize catalytic systems for this compound reduction to less toxic derivatives?

- Methodology : Use a Box-Behnken design to test variables like catalyst loading (e.g., Pd/C), solvent polarity, and hydrogen pressure. Monitor reaction progress via FTIR for aldehyde-to-alcohol conversion. Compare yields against computational DFT models .

Q. How does this compound interact with environmental matrices, and what degradation products form under UV exposure?

- Methodology : Simulate environmental conditions in photoreactors with controlled UV intensity. Analyze degradation kinetics via HPLC-UV and identify photoproducts using high-resolution Orbitrap MS. Assess ecotoxicity using Daphnia magna bioassays .

Methodological Challenges and Data Interpretation

Q. Why do discrepancies occur in reported half-lives of this compound in aqueous systems?

- Resolution : Variability arises from pH-dependent hydrolysis rates. Standardize test conditions (e.g., pH 7.4 buffers) and use isotopically labeled internal standards (e.g., -2,3-dichloropropanal) to improve reproducibility .

Q. How can researchers differentiate this compound from structural isomers in chromatographic analysis?

- Methodology : Employ chiral stationary phases in HPLC or GC with electron capture detection (ECD). Confirm isomer identity via collision-induced dissociation (CID) patterns in tandem MS .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHClO | |

| Metabolic Precursor | 1,2,3-Trichloropropane | |

| Major Toxicity Pathway | Glutathione adduct formation | |

| Optimal Synthesis pH | 7.2–7.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.